1-Amino-4-bromo-1H-pyrrole-2-carbonitrile 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 937161-86-9
VCID: VC3305196
InChI: InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2
SMILES: C1=C(N(C=C1Br)N)C#N
Molecular Formula: C5H4BrN3
Molecular Weight: 186.01 g/mol

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

CAS No.: 937161-86-9

Cat. No.: VC3305196

Molecular Formula: C5H4BrN3

Molecular Weight: 186.01 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile - 937161-86-9

Specification

CAS No. 937161-86-9
Molecular Formula C5H4BrN3
Molecular Weight 186.01 g/mol
IUPAC Name 1-amino-4-bromopyrrole-2-carbonitrile
Standard InChI InChI=1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2
Standard InChI Key QSDCGMIUSPOHMC-UHFFFAOYSA-N
SMILES C1=C(N(C=C1Br)N)C#N
Canonical SMILES C1=C(N(C=C1Br)N)C#N

Introduction

Chemical Identity and Structure

Molecular Characterization

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile belongs to the class of aromatic heterocycles containing a pyrrole ring substituted with three key functional groups: an amino group at the N1 position, a bromine atom at C4, and a carbonitrile (cyano) group at C2. The compound is commercially available in two forms: the free base and the hydrochloride salt, each with distinct chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile Forms

PropertyFree BaseHydrochloride Salt
Molecular FormulaC₅H₄BrN₃C₅H₅BrClN₃
Molecular Weight186.01 g/mol222.47 g/mol
CAS Number937161-86-9937047-05-7
IUPAC Name1-amino-4-bromopyrrole-2-carbonitrile1-amino-4-bromopyrrole-2-carbonitrile hydrochloride
MDL NumberMFCD23105808Not specified
SMILESC1=C(N(C=C1Br)N)C#NC1=C(N(C=C1Br)N)C#N.Cl

The structural composition features the pyrrole ring as the core scaffold, with specific positioning of functional groups that contribute to its chemical reactivity and potential applications in various fields .

Physical Properties

The physical properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile influence its handling, storage, and application in research settings. While comprehensive physical data is limited in the available literature, key known properties are compiled in Table 2.

Table 2: Physical Properties of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile

PropertyValueFormReference
Physical StateSolidBoth forms
ColorLight yellow to off-whiteBoth forms
Storage TemperatureAmbientFree base
Purity (Commercial)≥95%Free base
SolubilitySoluble in dichloromethane, acetonitrile, DMSOBoth forms

The compound's stability under ambient conditions makes it relatively convenient for laboratory storage and handling, though proper containment is necessary due to its chemical nature .

Synthesis and Purification

Purification Methods

Purification of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile after synthesis typically employs standard laboratory techniques to remove impurities and reaction by-products. Common purification methods include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel and optimized mobile phases

  • Preparative HPLC for higher purity requirements

  • Extraction techniques leveraging differential solubility profiles

These purification methods are selected based on scale, required purity, and downstream applications, with commercial suppliers typically providing material with a minimum purity of 95% .

Applications and Significance

Materials Science Applications

In materials science, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile and its derivatives contribute to the development of functional materials with specific physical and chemical properties. The compound's structural features can be exploited for:

  • Development of conjugated materials with electronic properties

  • Creation of polymeric structures with controlled properties

  • Design of materials with specific optical characteristics

  • Synthesis of coordination compounds with unique properties

The presence of the bromo substituent provides a valuable handle for further functionalization through cross-coupling reactions, enabling the integration into more complex molecular architectures.

Synthetic Utility

As a versatile intermediate in organic synthesis, 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile participates in numerous chemical transformations that target specific molecular designs. Its key synthetic applications include:

  • Serving as a building block for heterocycle synthesis

  • Participating in cross-coupling reactions (Suzuki, Stille, Sonogashira) via the bromide group

  • Providing functionality for condensation reactions through the amino group

  • Enabling transformations of the nitrile group to other functionalities (amides, acids, amidines)

These transformations allow for diverse structural elaboration, making the compound valuable in creating libraries of compounds for structure-activity relationship studies in drug discovery efforts.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile is dictated by its three main functional groups, each offering distinct chemical transformation opportunities:

Table 3: Functional Group Reactivity Profile

Functional GroupPositionPotential Reactions
Amino (−NH₂)N1Acylation, alkylation, diazotization, condensation reactions
Bromine (−Br)C4Cross-coupling reactions, lithium-halogen exchange, nucleophilic substitution
Nitrile (−C≡N)C2Hydrolysis to carboxylic acids, reduction to amines, conversion to amidines, cycloadditions
Pyrrole RingCoreElectrophilic substitution, metallation, ring transformations

Understanding these reactivity patterns is essential for planning synthetic routes that utilize this compound as a starting material or intermediate.

Structure-Activity Considerations

The spatial arrangement and electronic properties of the functional groups in 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile influence its potential biological activity and material properties. The amino group can participate in hydrogen bonding as both donor and acceptor, while the nitrile group serves as a hydrogen bond acceptor. The bromine atom contributes both steric bulk and electronic effects, potentially influencing binding to biological targets .

For researchers developing bioactive compounds, these structural features should be considered when designing derivatives with improved potency, selectivity, or pharmacokinetic properties.

Future Research Directions

Expanding Applications

Future research involving 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile may focus on:

  • Developing novel synthetic methodologies to access derivatives with enhanced properties

  • Exploring its potential in creating biologically active compounds targeting specific diseases

  • Investigating applications in materials science, particularly in electronic and optical materials

  • Utilizing the compound in catalytic systems and coordination chemistry

These directions represent opportunities to expand the utility of this versatile building block in multiple scientific disciplines.

Structure-Property Relationships

Further investigation into structure-property relationships of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile derivatives could provide valuable insights for rational design of functional molecules. Understanding how structural modifications affect properties like solubility, stability, biological activity, and material characteristics would enhance the compound's utility in various applications .

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